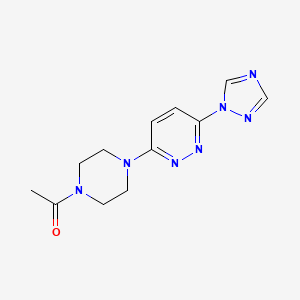![molecular formula C23H21N3O3S2 B2634967 N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 941986-94-3](/img/structure/B2634967.png)
N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
N-(phenylsulfonyl)acetamide derivatives, which include compounds similar to N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, have shown promise in antimalarial and antiviral research. A study highlighted the synthesis of such derivatives and their in vitro antimalarial activity, also exploring their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These compounds, particularly Sulphonamide 6a, demonstrated excellent antimalarial activity with selectivity due to the presence of a quinoxaline moiety. Furthermore, molecular docking studies revealed these compounds' potential against SARS-CoV-2 main protease and spike glycoprotein, suggesting a role in COVID-19 drug research (Fahim & Ismael, 2021).
Synthetic Methodology and Drug Design
The compound has been involved in various synthetic methodologies for creating biologically potent derivatives. For instance, research has demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation, highlighting a metal-free approach, broad substrate scope, and efficient product purification procedures (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016). Additionally, the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted derivatives inspired by marine topsentines and nortopsentines was reported, using microwave-assisted synthesis (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).
Anticancer and Antimicrobial Activity
Research has also investigated the compound's potential in anticancer and antimicrobial applications. For instance, a study explored the synthesis and quantum calculations of novel sulphonamide derivatives, including derivatives with benzo[d]thiazol-2-ylthio moieties, for antimicrobial activity (Fahim & Ismael, 2019). Additionally, Co(II) complexes of related compounds demonstrated fluorescence properties and potential in vitro cytotoxicity studies in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Fluorescence and Analytical Applications
The compound and its derivatives have been utilized in fluorescence and analytical applications. For example, the synthesis of fluorescent iron ions(III) probes based on 2-(4-aminophenyl)benzo[d]thiazole and 2-picolylamine derivatives showed selectivity in recognizing iron ions, demonstrating potential in analytical chemistry (Wei, 2012).
Photoluminescence and Electrochemical Applications
In the field of photoluminescence and electrochemical cells, studies have reported on the synthesis and characterization of cyclometalated iridium(III) complexes with N-(pyridin-2-yl)benzo[d]thiazole derivatives, exhibiting efficient red emission and use in light-emitting electrochemical cells (Ertl et al., 2017).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c27-22(14-8-16-31(28,29)19-10-2-1-3-11-19)26(17-18-9-6-7-15-24-18)23-25-20-12-4-5-13-21(20)30-23/h1-7,9-13,15H,8,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICYCUMQTTWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2634884.png)

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)
![(4-((3-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2634894.png)

![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)




![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)
